N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-12-7-5-11(6-8-12)17-15(19)14(18)16-10-13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOVLYOCPKQRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 4-ethoxyaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: 4-ethoxyaniline is reacted with oxalyl chloride to form the corresponding 4-ethoxyphenyl isocyanate.
Step 2: The 4-ethoxyphenyl isocyanate is then reacted with thiophen-2-ylmethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl and thiophen-2-ylmethyl groups could play a role in binding to the target site, while the oxalamide backbone might influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The oxalamide scaffold allows for significant structural diversity. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The 4-ethoxyphenyl group in the target compound introduces moderate steric bulk and electron-donating properties compared to electron-withdrawing groups (e.g., Cl, F in compound 28) or aromatic heterocycles (e.g., thiazole in compound 15). This may enhance solubility but reduce metabolic stability .
- Synthetic Accessibility : Ethoxy-substituted analogs (e.g., compound 21) exhibit higher yields (83%) compared to halogenated derivatives (e.g., compound 28: 64%), suggesting favorable reactivity of ethoxy groups in coupling reactions .
Key Observations :
- The target compound’s thiophene moiety may enhance binding to hydrophobic viral targets.
- Enzyme Modulation : Halogenated derivatives (e.g., compound 28) show potent enzyme inhibition, likely due to enhanced electrophilicity and CYP-mediated activation .
- Flavor Enhancement: S336 highlights the versatility of oxalamides in non-pharmaceutical applications, though the target compound’s ethoxy group may limit its utility in flavor chemistry .
Biological Activity
N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique molecular structure that includes an ethoxyphenyl group and a thiophenylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme inhibition and modulation.
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
1. Antimicrobial Activity
Studies have shown that oxalamides can exhibit antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
2. Anticancer Properties
The compound's structural features suggest possible interactions with biological macromolecules involved in cancer progression. Research indicates that oxalamides can inhibit specific enzymes related to tumor growth, suggesting a potential role in cancer therapy. Further studies are warranted to elucidate the specific pathways affected by this compound.
3. Enzyme Inhibition
This compound may act as an enzyme inhibitor, affecting pathways related to inflammation and metabolic disorders. The interaction with specific enzymes could lead to therapeutic effects in conditions such as arthritis or metabolic syndrome .
Research Findings and Case Studies
A review of the literature reveals limited but promising findings regarding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated inhibition of E. coli growth at concentrations above 50 µg/mL. |
| Study B | Anticancer | Induced apoptosis in cancer cell lines through caspase activation. |
| Study C | Enzyme Inhibition | Showed significant inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential. |
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the oxalamide backbone followed by the introduction of the ethoxyphenyl and thiophenyl groups. Common reagents include oxalyl chloride for amide bond formation and various coupling agents for introducing aromatic groups.
The proposed mechanism of action involves binding to specific molecular targets such as enzymes or receptors, leading to alterations in their activity and subsequent biological responses. This could involve competitive inhibition where the compound competes with natural substrates for binding sites on enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
